5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine chemical structure
5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine chemical structure
This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine , a critical scaffold in the design of kinase inhibitors.
Part 1: Chemical Identity & Structural Analysis
Core Identification
This compound represents a "privileged scaffold" in medicinal chemistry, specifically within the 2-anilinopyrimidine class. It functions as a versatile building block for ATP-competitive kinase inhibitors (e.g., JAK, CDK, and FAK families).
| Property | Specification |
| IUPAC Name | 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine |
| Common Scaffolds | 2-Anilinopyrimidine; 2-Aminopyrimidine |
| Molecular Formula | C₁₁H₁₀BrN₃O |
| Molecular Weight | 280.12 g/mol |
| Exact Mass | 279.00 (⁷⁹Br) / 281.00 (⁸¹Br) |
| SMILES | COc1ccccc1Nc2ncc(Br)cn2 |
| LogP (Predicted) | ~2.8 - 3.2 (Lipophilic) |
| pKa (Predicted) | ~3.5 (Pyrimidine N1) |
Structural Architecture
The molecule consists of three distinct pharmacophoric elements:
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The Pyrimidine Core: Acts as the primary hydrogen bond acceptor/donor system for the kinase hinge region.
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The 5-Bromo Substituent: A halogen handle that enables further diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura) or engages in halogen bonding with carbonyl backbone residues in the target protein.
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The 2-Methoxyphenyl Ring: An electron-rich aromatic system. The ortho-methoxy group induces a non-planar conformation (twist) relative to the pyrimidine ring, improving solubility and selectivity by filling specific hydrophobic pockets (e.g., the gatekeeper region).
Part 2: Synthetic Architecture
Two primary routes exist for synthesizing this scaffold.[1][2] The Nucleophilic Aromatic Substitution (SₙAr) is preferred for scale and simplicity, while Buchwald-Hartwig Amination is reserved for less nucleophilic anilines.
Route A: Acid-Catalyzed SₙAr (Standard Protocol)
This method exploits the electrophilicity of the C2 position in the pyrimidine ring, which is activated by protonation of the ring nitrogens.
Reaction Scheme: 5-bromo-2-chloropyrimidine + 2-methoxyaniline (o-anisidine) → Product
Step-by-Step Protocol
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Reagents:
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5-Bromo-2-chloropyrimidine (1.0 equiv)[3]
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2-Methoxyaniline (1.1 equiv)
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Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)
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Catalyst: Concentrated HCl (2-3 drops) or p-TsOH (0.1 equiv)
-
-
Procedure:
-
Dissolve 5-bromo-2-chloropyrimidine in iPrOH (0.5 M concentration).
-
Add 2-methoxyaniline followed by the acid catalyst.
-
Reflux the mixture at 80-85°C for 4–12 hours.
-
Monitoring: Track disappearance of the chloropyrimidine via TLC (Hexane:EtOAc 3:1) or LCMS.[1]
-
-
Workup:
-
Cool the reaction to room temperature.[1][4] The hydrochloride salt of the product often precipitates.
-
Filter the solid.[5]
-
Wash with cold iPrOH and diethyl ether.
-
Free Basing (Optional but recommended for storage): Suspend the salt in EtOAc and wash with saturated NaHCO₃. Dry organic layer over Na₂SO₄ and concentrate.[1][6]
-
Route B: Buchwald-Hartwig Cross-Coupling
Used if the SₙAr yield is low due to steric hindrance from the ortho-methoxy group.
-
Catalyst: Pd₂(dba)₃ / Xantphos or Pd(OAc)₂ / BINAP.
-
Base: Cs₂CO₃ or NaOtBu.
-
Solvent: 1,4-Dioxane or Toluene (100°C).
-
Note: The 5-Br position is relatively stable under these conditions if the catalyst loading is controlled, but there is a risk of competitive coupling at the bromine if the C2-Cl bond is not significantly more reactive (which it usually is).
Part 3: Structural Biology & Mechanism
Kinase Hinge Binding Mode
The 2-anilinopyrimidine motif is a "bidentate" binder.
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H-Bond Donor: The exocyclic NH donates a hydrogen bond to the backbone carbonyl of the kinase hinge (e.g., Glu/Met residues).
-
H-Bond Acceptor: The pyrimidine N1 accepts a hydrogen bond from the backbone NH.
Visualization of Signaling & Synthesis
The following diagram illustrates the synthetic pathway and the pharmacophoric interaction logic.
Caption: Synthetic pathway via Nucleophilic Aromatic Substitution and subsequent binding mode within the kinase ATP pocket.
Part 4: Analytical Profiling
To validate the synthesis of this compound, the following spectral characteristics are expected.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Notes |
| 8.90 | Singlet (Broad) | 1H | NH | Disappears on D₂O shake. |
| 8.60 | Singlet | 2H | Pyrim-H4, H6 | Deshielded by N-atoms and Br. Symmetric if rotation is fast. |
| 7.80 | Doublet (d) | 1H | Ph-H6' | Ortho to NH; deshielded by anisotropy. |
| 7.00 - 7.20 | Multiplet | 3H | Ph-H3', H4', H5' | Aromatic ring protons. |
| 3.85 | Singlet | 3H | -OCH₃ | Characteristic methoxy peak. |
Mass Spectrometry (LC-MS)
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Ionization: ESI Positive Mode.
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Isotopic Pattern: A distinctive 1:1 doublet ratio for the molecular ion is mandatory due to the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
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[M+H]⁺: ~280.0 and 282.0.
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Part 5: Handling & Stability
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Storage: Store at -20°C. The free base is stable, but the hydrochloride salt is hygroscopic.
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Light Sensitivity: Brominated heterocycles can be light-sensitive over long periods; store in amber vials.
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Safety: Pyrimidines are potential DNA intercalators or kinase inhibitors. Handle with full PPE (gloves, goggles, fume hood) to avoid biological activity exposure.
References
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Zhang, L. et al. (2020).[7] "Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer." European Journal of Medicinal Chemistry.
-
Lyu, X. et al. (2023). "Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies." Molecules.
-
BenchChem Technical Support. (2025). "Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry." BenchChem Application Notes.
-
ChemicalBook. (2025). "Synthesis Methods of 5-Bromo-2-chloropyrimidine." ChemicalBook Technical Data.
Sources
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. 5-Bromo-N-methylpyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
